molecular formula C18H15N3O2 B2665090 2-Amino-3-(4-ethoxybenzoyl)indolizine-1-carbonitrile CAS No. 906162-36-5

2-Amino-3-(4-ethoxybenzoyl)indolizine-1-carbonitrile

Cat. No.: B2665090
CAS No.: 906162-36-5
M. Wt: 305.337
InChI Key: BMKCOVQFKDFODN-UHFFFAOYSA-N
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Description

2-Amino-3-(4-ethoxybenzoyl)indolizine-1-carbonitrile is a synthetic compound belonging to the indolizine family. Indolizines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This compound features an indolizine core with an amino group, an ethoxybenzoyl group, and a carbonitrile group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(4-ethoxybenzoyl)indolizine-1-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-ethoxybenzoyl chloride with 2-aminoindolizine in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The resulting intermediate is then treated with cyanogen bromide to introduce the carbonitrile group, yielding the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction conditions. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(4-ethoxybenzoyl)indolizine-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

    Oxidation: Nitro derivatives of the indolizine core.

    Reduction: Primary amines with the indolizine core.

    Substitution: Various substituted indolizine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-3-(4-ethoxybenzoyl)indolizine-1-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Amino-3-(4-ethoxybenzoyl)indolizine-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the ethoxybenzoyl group can engage in hydrophobic interactions. The carbonitrile group may also participate in covalent bonding with nucleophilic residues, leading to inhibition or modulation of the target’s activity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-benzoylindolizine-1-carbonitrile: Lacks the ethoxy group, resulting in different reactivity and biological activity.

    2-Amino-3-(4-methoxybenzoyl)indolizine-1-carbonitrile: Contains a methoxy group instead of an ethoxy group, affecting its solubility and interaction with biological targets.

    2-Amino-3-(4-chlorobenzoyl)indolizine-1-carbonitrile: The presence of a chloro group alters its electronic properties and reactivity.

Uniqueness

2-Amino-3-(4-ethoxybenzoyl)indolizine-1-carbonitrile is unique due to the presence of the ethoxy group, which enhances its lipophilicity and ability to interact with hydrophobic pockets in biological targets. This makes it a valuable compound for drug discovery and development.

Properties

IUPAC Name

2-amino-3-(4-ethoxybenzoyl)indolizine-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2/c1-2-23-13-8-6-12(7-9-13)18(22)17-16(20)14(11-19)15-5-3-4-10-21(15)17/h3-10H,2,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMKCOVQFKDFODN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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